![molecular formula C18H18BrFN2O B3571686 1-(2-bromobenzyl)-4-(4-fluorobenzoyl)piperazine](/img/structure/B3571686.png)
1-(2-bromobenzyl)-4-(4-fluorobenzoyl)piperazine
Overview
Description
1-(2-bromobenzyl)-4-(4-fluorobenzoyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
1-(2-bromobenzyl)-4-(4-fluorobenzoyl)piperazine has been studied extensively for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzyl)-4-(4-fluorobenzoyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. This compound has been shown to bind to the dopamine transporter and serotonin transporter, which are important targets for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-bromobenzyl)-4-(4-fluorobenzoyl)piperazine has a wide range of biochemical and physiological effects. This compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2-bromobenzyl)-4-(4-fluorobenzoyl)piperazine is its high potency and selectivity for the dopamine transporter and serotonin transporter. This makes it an ideal candidate for studying the role of these transporters in various diseases. However, the limitations of this compound include its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-(2-bromobenzyl)-4-(4-fluorobenzoyl)piperazine. One of the major directions is to investigate its potential as a drug candidate for the treatment of various psychiatric disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, the use of this compound in combination with other drugs could provide new insights into the treatment of various diseases.
properties
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-17-4-2-1-3-15(17)13-21-9-11-22(12-10-21)18(23)14-5-7-16(20)8-6-14/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFXWENBLFJONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzyl)-4-(4-fluorobenzoyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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